molecular formula C9H16ClNO2 B12109636 Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Katalognummer: B12109636
Molekulargewicht: 205.68 g/mol
InChI-Schlüssel: ABBHJZKGIJZHGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique spirocyclic structure, which imparts rigidity and distinct chemical properties. The compound has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the nitro group results in the formation of an amino group .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can influence the binding affinity and specificity of the compound to its targets. The exact molecular targets and pathways involved are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to its analogues, it offers a different balance of rigidity and flexibility, making it suitable for various applications in research and development .

Eigenschaften

Molekularformel

C9H16ClNO2

Molekulargewicht

205.68 g/mol

IUPAC-Name

ethyl 5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(7)3-6(10)4-9;/h6-7H,2-5,10H2,1H3;1H

InChI-Schlüssel

ABBHJZKGIJZHGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC12CC(C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.